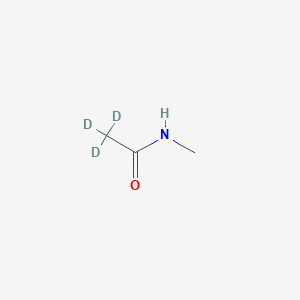
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid, also known as DFAA, is a synthetic organic compound with a broad range of applications in scientific research. It is a white crystalline solid that is soluble in water and methanol, and has a melting point of 147-149°C. DFAA has been extensively studied for its potential applications in organic synthesis and biochemistry. As an organic acid, DFAA is a useful reagent for the synthesis of other compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Hemostatic Activity and Synthesis
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is involved in the synthesis of compounds with significant hemostatic activity. A study found that derivatives of 4-oxobut-2-enoic acid showed high hemostatic activity and low acute toxicity, indicating potential applications in controlling bleeding. The relationship between the structure of these compounds and their pharmacological effect was established, highlighting the importance of structural design in developing effective hemostatic agents (Pulina et al., 2017).
Antibacterial Activities
Another research avenue for (E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid and its derivatives is in the development of novel antibacterial agents. Studies have synthesized heterocyclic compounds using 4-oxobut-2-enoic acid derivatives as starting materials, demonstrating their potential antibacterial activities. These efforts aim to address the growing need for new antibiotics amid rising antibiotic resistance (El-Hashash et al., 2015).
Neuroprotective Agents
The compound and its derivatives have also been explored for their neuroprotective properties. Specifically, inhibitors of the kynurenine-3-hydroxylase enzyme, which were synthesized from 4-oxobut-2-enoic acid derivatives, have shown promise as neuroprotective agents. These inhibitors are among the most potent disclosed so far, potentially offering new therapeutic avenues for neurodegenerative diseases (Drysdale et al., 2000).
Antimicrobial and Analgesic Properties
Further investigations into 4-oxobut-2-enoic acid derivatives have revealed their analgesic and antibacterial activities. These findings are essential for developing new drugs that can simultaneously address pain and bacterial infections, showcasing the versatility of this chemical scaffold in drug development (Bykov et al., 2018).
Spectroscopic and Theoretical Studies
Lastly, spectroscopic and theoretical studies on derivatives of (E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid have provided insights into their structural properties and potential as cancer cell inhibitors. These studies, correlating experimental techniques with theoretical calculations, underscore the compound's utility in designing effective anticancer drugs (Zayed et al., 2019).
properties
IUPAC Name |
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-2H,3-4H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZOHHGJLGITNI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)




![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)

